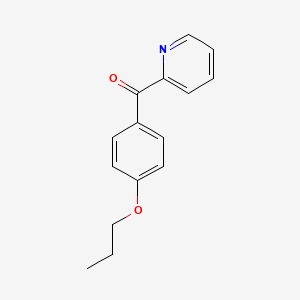

2-(4-Propoxybenzoyl)pyridine

描述

Structure

3D Structure

属性

IUPAC Name |

(4-propoxyphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-2-11-18-13-8-6-12(7-9-13)15(17)14-5-3-4-10-16-14/h3-10H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZYEIQUYVLEKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642010 | |

| Record name | (4-Propoxyphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-00-2 | |

| Record name | (4-Propoxyphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Spectroscopic Characterization and Structural Analysis of 2 4 Propoxybenzoyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 2-(4-Propoxybenzoyl)pyridine, distinct signals are expected for the protons of the pyridine (B92270) ring, the para-substituted benzene (B151609) ring, and the propoxy chain. The aromatic region would likely show complex splitting patterns due to spin-spin coupling between adjacent protons. The protons on the pyridine ring are expected to appear at lower field (higher ppm) compared to those on the benzoyl ring due to the electron-withdrawing effect of the nitrogen atom. For comparison, in the related compound 2-benzoylpyridine (B47108), the proton signals appear between 7.34 and 8.71 ppm. The protons of the propoxy group would be found in the upfield region, with the O-CH₂ group appearing as a triplet, the central CH₂ group as a sextet, and the terminal CH₃ group as a triplet.

Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridyl-H (ortho to N) | ~8.7 | Doublet |

| Pyridyl-H | ~7.8-8.1 | Multiplet |

| Benzoyl-H (ortho to C=O) | ~7.8 | Doublet |

| Benzoyl-H (meta to C=O) | ~7.0 | Doublet |

| O-CH₂- | ~4.0 | Triplet |

| -CH₂- | ~1.8 | Sextet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the ketone is expected to be the most downfield signal, typically in the range of 190-200 ppm. The aromatic carbons will appear between 110 and 165 ppm, with those attached to the nitrogen and oxygen atoms appearing at lower fields. The carbons of the propoxy group will be found in the upfield region. In similar aromatic ketones, the carbonyl carbon signal is a key identifier.

Expected ¹³C NMR Chemical Shifts

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C=O | ~195 |

| Pyridyl-C (ortho to N) | ~153 |

| Pyridyl-C (ipso-C=O) | ~150 |

| Benzoyl-C (ipso-O) | ~164 |

| Aromatic C-H | ~120-138 |

| O-CH₂- | ~70 |

| -CH₂- | ~22 |

2D-NMR Spectroscopy

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular fragments.

COSY: This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For instance, it would show the coupling between the protons within the propoxy chain and between adjacent protons on the aromatic rings.

HSQC: This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC: This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (which have no attached protons) and for connecting the different structural fragments, such as linking the benzoyl ring to the carbonyl group and the carbonyl group to the pyridine ring.

Vibrational Spectroscopy for Functional Group Identification (e.g., Infrared, Raman)

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O), expected around 1660-1680 cm⁻¹. Other key absorptions would include C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹) and the aliphatic propoxy chain (around 2850-2960 cm⁻¹), C=N and C=C stretching vibrations of the pyridine and benzene rings (in the 1400-1600 cm⁻¹ region), and C-O stretching of the ether linkage (around 1250 cm⁻¹). The presence of these characteristic bands would confirm the major functional groups in the molecule.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations, particularly of the aromatic rings, are often strong in the Raman spectrum. The ring breathing modes of the pyridine and benzene rings would be expected to produce sharp and intense signals. For pyridine itself, strong Raman bands are observed around 990 and 1030 cm⁻¹. The C=O stretch would also be visible, though typically weaker than in the IR spectrum.

Expected Vibrational Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| Aromatic C-H stretch | 3000-3100 | IR/Raman |

| Aliphatic C-H stretch | 2850-2960 | IR/Raman |

| C=O stretch | 1660-1680 | IR (strong), Raman (moderate) |

| Aromatic C=C/C=N stretch | 1400-1600 | IR/Raman |

| C-O-C stretch (ether) | 1250 | IR (strong) |

Electronic Spectroscopy for Conjugation and Electronic Transitions (e.g., UV-Vis)

UV-Visible spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light that excites electrons to higher energy levels. For conjugated systems like this compound, characteristic absorption bands corresponding to π → π* and n → π* transitions are expected. The pyridine ring exhibits absorption maxima around 250-262 nm. The extended conjugation involving the benzoyl group would likely shift these absorptions to longer wavelengths (a bathochromic shift). One would expect to see strong absorptions in the 250-300 nm range due to the π → π* transitions of the aromatic system and a weaker, longer-wavelength absorption corresponding to the n → π* transition of the carbonyl group.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the molecular formula with a high degree of confidence.

For this compound (C₁₅H₁₅NO₂), the expected exact mass of the molecular ion [M]⁺ would be calculated. The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Key fragmentation pathways would likely involve the cleavage of the bond between the carbonyl group and the pyridine ring, leading to a benzoyl cation fragment (m/z 147 for the propoxybenzoyl part) and a pyridinyl radical. Another common fragmentation would be the loss of the propoxy group.

Theoretical and Computational Chemistry Studies on 2 4 Propoxybenzoyl Pyridine

Quantum Mechanical Calculations for Electronic Structure and Stability

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and inherent stability of molecules like 2-(4-propoxybenzoyl)pyridine. These computational methods model the electron distribution within the molecule, which governs its chemical properties and reactivity.

Studies focusing on related pyridine (B92270) and benzoyl structures often use DFT to determine key electronic parameters. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A larger gap implies higher stability and lower reactivity, as more energy is required to excite an electron to a higher energy state.

Molecular Modeling and Conformational Landscape Analysis

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Molecular modeling techniques are used to explore the conformational landscape, identifying the most stable, low-energy shapes the molecule is likely to adopt. nih.govnih.gov

Conformational analysis involves systematically rotating the rotatable bonds in the molecule—specifically, the bonds connecting the pyridine ring to the carbonyl group, the carbonyl to the phenyl ring, and the phenyl ring to the propoxy group. nih.gov For each resulting conformation, the potential energy is calculated using force fields or quantum mechanical methods. mdpi.comleidenuniv.nl This process generates a potential energy surface, where the valleys represent stable conformers. mdpi.com

The analysis identifies the global minimum energy conformer (the most stable shape) and other low-energy local minima that might exist in equilibrium. nih.govmdpi.com The relative populations of these conformers can be estimated using the Boltzmann distribution, which shows that even conformations with slightly higher energy can be significantly populated at physiological temperatures. nih.gov Understanding which conformations are preferred is crucial, as only specific shapes may fit into the binding pocket of a biological target. nih.gov

In Silico Prediction of Physicochemical Descriptors Relevant to Biological Activity

In silico tools are widely used in drug discovery to predict the physicochemical properties of a compound, which determine its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov For a Central Nervous System (CNS) drug candidate, properties related to its ability to cross the blood-brain barrier (BBB) are especially critical. nih.govchembridge.comresearchgate.net

Several key descriptors are calculated for this compound:

Calculated Partition Coefficient (cLogP): This value predicts the lipophilicity of a molecule, which is a primary factor in its ability to cross cell membranes. For CNS drugs, a moderate cLogP, often in the range of 2 to 5, is considered optimal to balance membrane permeability and aqueous solubility. nih.gov

Blood-Brain Barrier (BBB) Penetration Score: Various algorithms predict the likelihood of a compound crossing the BBB. These models are trained on experimental data from known CNS-penetrant and non-penetrant drugs and consider factors like molecular weight, polar surface area, and hydrogen bonding capacity. researchgate.netnih.gov

CNS Multiparameter Optimization (CNS MPO) Algorithm: This is a widely used scoring function that combines several physicochemical properties (cLogP, molecular weight, topological polar surface area, hydrogen bond donors, and pKa) into a single desirability score from 0 to 6. chembridge.comnih.gov A score of ≥ 4.0 is generally considered favorable for a CNS drug candidate, indicating a higher probability of good brain exposure and a better safety profile. chembridge.comchemdiv.com

Theoretical Cardiotoxicity Prediction: A significant safety concern for many drugs is the potential to block the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to life-threatening cardiac arrhythmias. nih.govnih.govmdpi.com In silico models, often built using quantitative structure-activity relationship (QSAR) or machine learning techniques, can predict a compound's likelihood of being a hERG blocker based on its structural features. nih.govnih.govbiorxiv.org These predictions serve as an early warning system to flag potentially cardiotoxic compounds. mdpi.combiorxiv.org

| In Silico Descriptor | Relevance to Biological Activity | Typical Desirable Range for CNS Drugs |

|---|---|---|

| Calculated Partition Coefficient (cLogP) | Measures lipophilicity, affecting membrane permeability and solubility. nih.gov | 1.5 - 3.0 nih.gov |

| Blood-Brain Barrier (BBB) Score | Predicts the ability to cross from the bloodstream into the brain. researchgate.net | Higher scores indicate better penetration potential. |

| CNS Multiparameter Optimization (MPO) | A composite score assessing overall CNS drug-likeness. chembridge.comnih.gov | ≥ 4.0 chembridge.com |

| Theoretical Cardiotoxicity (hERG) | Predicts potential for adverse cardiac effects. nih.govmdpi.com | Predicted non-blocker or low inhibitory potential. nih.gov |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, such as a receptor or enzyme. nih.govnih.govbiointerfaceresearch.com For this compound, which has shown affinity for the cannabinoid receptor 1 (CB1), docking simulations are used to model its binding within the receptor's active site. nih.govufn.edu.br

The process involves placing the 3D structure of this compound into the binding pocket of a CB1 receptor model, which is often derived from a crystal or cryo-EM structure. ufn.edu.brnih.gov A scoring function then calculates the binding energy for thousands of possible poses, ranking them to find the most favorable interaction. nih.govbiointerfaceresearch.com

These simulations can identify key molecular interactions, such as:

Hydrogen bonds: Interactions between the pyridine nitrogen or carbonyl oxygen and amino acid residues in the receptor.

Hydrophobic interactions: The phenyl and propoxy groups can fit into greasy, non-polar pockets of the receptor. nih.gov

Pi-stacking: The aromatic pyridine and phenyl rings can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site.

The results provide a binding affinity estimate (e.g., in kcal/mol) and a detailed 3D model of the ligand-receptor complex, offering hypotheses about the structural basis of the compound's activity that can guide further drug design. nih.govmdpi.com

Molecular Dynamics Simulations for Dynamic Interaction Analysis

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements of the ligand and target protein over time. nih.govfrontiersin.orgmdpi.com An MD simulation of the this compound-CB1 receptor complex, embedded in a simulated cell membrane and water environment, can reveal the stability of the docked pose. nih.govmdpi.commdpi.com

Starting from the best-docked conformation, the simulation calculates the forces between all atoms and uses them to predict their motion over nanoseconds or even microseconds. mdpi.comfrontiersin.org Researchers analyze the trajectory to assess:

Stability of the binding pose: Does the ligand remain in the binding pocket, or does it drift away? The root-mean-square deviation (RMSD) of the ligand's atoms is often monitored to quantify this. nih.govfrontiersin.org

Persistence of key interactions: Are the hydrogen bonds and other interactions identified in docking maintained throughout the simulation? mdpi.com

Conformational changes: Does the binding of the ligand induce changes in the receptor's shape, which could be related to its activation or inactivation? frontiersin.org

MD simulations provide a more realistic and rigorous assessment of the ligand-target interaction, validating the docking results and offering deeper insights into the dynamic nature of molecular recognition. nih.govmdpi.com

Mechanistic Investigations of Chemical Reactions Involving 2 4 Propoxybenzoyl Pyridine

Elucidation of Reaction Pathways and Intermediates in Synthesis

The synthesis of 2-(4-propoxybenzoyl)pyridine, like many unsymmetrical ketones bearing a pyridine (B92270) ring, can be approached through several synthetic routes. One common method is the Friedel-Crafts acylation or related reactions. However, the electron-deficient nature of the pyridine ring presents challenges for traditional electrophilic aromatic substitution. nih.gov The nitrogen atom's lone pair tends to coordinate with Lewis acids, deactivating the ring towards acylation. nih.gov

To circumvent this, synthetic strategies often involve the use of pyridine N-oxides. The N-oxide group activates the pyridine ring, particularly at the C2 and C4 positions, towards nucleophilic attack or allows for rearrangements that facilitate functionalization. A plausible reaction pathway for the synthesis of a 2-acylpyridine derivative involves the reaction of a pyridine N-oxide with an acylating agent.

A general mechanism for the functionalization of pyridine N-oxides can be proposed. researchgate.net Activation of the N-oxide with an appropriate reagent, such as oxalyl chloride or trimethylsilyl (B98337) cyanide, is followed by the addition of a nucleophile. researchgate.net In the context of synthesizing this compound, a Grignard reagent or an organolithium species derived from 4-propoxyphenylyl precursors could serve as the nucleophile.

Alternatively, transition-metal-catalyzed cross-coupling reactions provide a powerful means to form the key C-C bond. For instance, a palladium-catalyzed reaction could couple a 2-halopyridine with a 4-propoxybenzoyl derivative. The catalytic cycle for such a reaction would typically involve:

Oxidative Addition: The palladium(0) catalyst reacts with the 2-halopyridine to form a palladium(II) intermediate.

Transmetalation: The organometallic reagent (e.g., an organotin, organoboron, or organozinc compound) containing the 4-propoxybenzoyl moiety transfers this group to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple, forming this compound and regenerating the palladium(0) catalyst.

Another approach involves the C-H functionalization of the pyridine ring itself. Transition-metal catalysts, including those based on palladium, rhodium, or iridium, can facilitate the direct acylation of the C2-H bond of pyridine. beilstein-journals.orgrsc.org The mechanism for a palladium-catalyzed C2-olefination of pyridines, which shares mechanistic features with acylation, involves the coordination of the palladium(II) catalyst to the pyridine nitrogen. nih.gov This coordination directs the C-H activation at the C2 position, forming a palladacycle intermediate. nih.gov Subsequent reaction with the acylating agent and reductive elimination would yield the final product.

| Reaction Type | Key Intermediates | Catalyst/Reagent |

| Friedel-Crafts Acylation (via N-oxide) | Activated N-oxide complex, Meisenheimer-like adduct | Lewis Acid, Acylating Agent |

| Palladium-Catalyzed Cross-Coupling | Pd(II)-pyridyl complex, Transmetalation intermediate | Pd(0) catalyst, Organometallic reagent |

| Direct C-H Acylation | Palladacycle, Acyl-Pd complex | Pd(II) catalyst, Oxidant |

Analysis of Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity and stereoselectivity are critical aspects of chemical reactions that determine the specific isomer of a product that is formed. masterorganicchemistry.comchemrxiv.org In transformations involving this compound, these selectivities are influenced by the inherent properties of the molecule and the reaction conditions.

Regioselectivity:

The term regioselectivity refers to the preference for bond formation at one position over another. masterorganicchemistry.comchemrxiv.org In reactions involving the pyridine ring of this compound, the existing benzoyl group at the C2 position strongly directs the position of further substitution.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic attack. However, if forced, the substitution pattern is influenced by the electron-withdrawing nature of both the ring nitrogen and the C2-benzoyl group. Electrophilic attack would be least disfavored at the C3 and C5 positions.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly with a leaving group present. The C2-benzoyl group further enhances this effect, making positions C4 and C6 primary targets for nucleophiles.

C-H Functionalization: In transition-metal-catalyzed C-H functionalization, the regioselectivity is often controlled by the directing effect of the pyridine nitrogen. nih.govbeilstein-journals.org For an already C2-substituted pyridine, functionalization would likely be directed to the C6 position due to chelation assistance.

The propoxybenzoyl moiety also exhibits regioselectivity. The propoxy group is an ortho-, para-director for electrophilic aromatic substitution on the benzene (B151609) ring.

Stereoselectivity:

Stereoselectivity concerns the preferential formation of one stereoisomer over another. masterorganicchemistry.comchemrxiv.org For this compound itself, the molecule is achiral. However, reactions that introduce a new chiral center can proceed with stereoselectivity.

A key reaction where stereoselectivity is crucial is the reduction of the ketone group to form a chiral alcohol, (R)- or (S)-2-[hydroxy(4-propoxyphenyl)methyl]pyridine. Asymmetric reduction using chiral catalysts or reagents can lead to the preferential formation of one enantiomer. For example, catalytic hydrogenation using a chiral transition metal complex (e.g., with a chiral phosphine (B1218219) ligand) can provide high enantiomeric excess (ee).

Another example is the addition of a nucleophile to the carbonyl carbon. If the nucleophile is chiral, or if a chiral catalyst is used, diastereomers or enantiomers can be formed selectively. The development of catalytic asymmetric methods for the dearomatization of pyridines has also been an area of intense research, allowing for the stereoselective synthesis of highly functionalized piperidines and other saturated aza-heterocycles. mdpi.com

| Transformation | Type of Selectivity | Controlling Factors | Likely Outcome |

| Further substitution on pyridine ring | Regioselectivity | Electronic effects of ring N and C2-substituent | C3/C5 for electrophiles, C4/C6 for nucleophiles |

| Ketone Reduction | Stereoselectivity | Chiral catalyst or reagent | Enantiomerically enriched alcohol |

| Nucleophilic addition to carbonyl | Stereoselectivity | Chiral nucleophile or catalyst | Diastereomeric or enantiomeric products |

Catalytic Mechanisms in Functionalization Reactions

The functionalization of pyridine rings has been significantly advanced through the use of transition-metal catalysis. nih.govbeilstein-journals.org These catalytic systems offer high efficiency and selectivity in forming new bonds at specific positions of the pyridine ring.

For this compound, catalytic functionalization can be envisioned at several positions. One of the most studied areas is the catalytic C-H functionalization. A general mechanism for the palladium-catalyzed C-H olefination at the C2-position of a pyridine (which can be extrapolated to other functionalizations) begins with the coordination of the pyridine nitrogen to the Pd(II) catalyst. nih.gov This is followed by a concerted metalation-deprotonation step to form a five-membered palladacycle intermediate. This intermediate then coordinates with the coupling partner (e.g., an alkene or an organometallic reagent). Subsequent insertion and reductive elimination or β-hydride elimination afford the functionalized pyridine and regenerate the active catalyst. nih.govbeilstein-journals.org

In the case of this compound, the C2 position is already occupied. Therefore, C-H functionalization would likely be directed towards the C6 position, which is sterically accessible and electronically activated for such transformations.

Copper-catalyzed reactions are also prevalent for the functionalization of pyridines, particularly pyridine N-oxides. nih.gov For instance, the copper-catalyzed arylation of pyridine N-oxides with arylboronic esters involves the formation of an arylated pyridine N-oxide intermediate, which is then deoxygenated to yield the 2-arylpyridine. nih.gov

Rhodium and aluminum co-catalytic systems have been developed for the C2-selective silylation of pyridines. rsc.org The mechanism involves the pyridine coordinating to the Lewis acidic aluminum center, which brings the C2-H bond in proximity to the rhodium center for activation and subsequent silylation. rsc.org While this compound is already functionalized at C2, this highlights the sophisticated mechanistic control achievable with modern catalysts.

| Catalyst System | Targeted Position | Key Mechanistic Steps |

| Palladium(II) | C6-H | Coordination, Concerted Metalation-Deprotonation, Reductive Elimination |

| Copper(I)/Copper(II) | C6-H (via N-oxide) | Formation of Cu-aryl species, Attack on N-oxide, Deoxygenation |

| Rhodium/Aluminum | C-H Silylation | Lewis acid coordination, C-H activation, Reductive Elimination |

Degradation and Stability Mechanisms

The stability of a chemical compound is a critical parameter, especially for applications in materials science and pharmaceuticals. The degradation of this compound can occur through several pathways, including hydrolysis, oxidation, and photodegradation.

The stability of pyridine derivatives can be pH-dependent. nih.govnih.gov In acidic solutions, the pyridine nitrogen will be protonated, which can influence the electronic properties and reactivity of the ring. In basic solutions, other degradation pathways may become accessible.

The ketone functional group is a potential site for degradation. It can be susceptible to nucleophilic attack, which could lead to cleavage of the bond between the carbonyl carbon and the pyridine ring under certain conditions. The ether linkage of the propoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr or HI).

Studies on the stability of related pyridine compounds can offer insights. For example, the degradation of certain pyridinium (B92312) compounds in aqueous solution has been shown to involve attack on different parts of the molecule depending on the pH. nih.gov At acidic pH, bonds like aminals may be cleaved, while at neutral pH, attack on aldoxime groups can occur, leading to the formation of nitriles and pyridones. nih.gov

The metabolic stability of related compounds has also been investigated. In biological systems, compounds can be metabolized by enzymes, such as those in liver microsomes. biorxiv.org For a molecule like this compound, potential metabolic pathways could include hydroxylation of the aromatic rings, O-depropylation of the propoxy group, or reduction of the ketone.

Photodegradation is another potential pathway. Aromatic ketones can be photochemically active, and upon absorption of UV light, they can undergo various reactions, including cleavage (Norrish type I or II reactions) or photoreduction. The presence of the pyridine ring and the propoxy group would influence the specific photochemical behavior.

Structure Activity Relationship Sar of 2 4 Propoxybenzoyl Pyridine and Its Designed Analogues in in Vitro Biological Contexts

Correlative Analysis of Structural Modifications with In Vitro Biological Activities

Systematic modifications of the 2-benzoylpyridine (B47108) core have demonstrated a clear correlation between chemical structure and in vitro biological efficacy, particularly as antiproliferative agents. Studies on 6-aryl-2-benzoyl-pyridines, which are analogues of the core structure of 2-(4-Propoxybenzoyl)pyridine, have shown that substitutions on both the pyridine (B92270) ring and the benzoyl moiety dramatically influence their potency. nih.govacs.org

One key area of modification has been the 6-position of the pyridine ring. The introduction of an aryl group at this position has been a critical strategy in developing highly potent compounds. For instance, a novel series of 6-aryl-2-benzoyl-pyridines were designed as analogues of 2-aryl-4-benzoyl-imidazole (ABI) tubulin inhibitors. Within this series, modifications to the benzoyl ring's 4-position, analogous to the propoxy group in this compound, were explored.

The nature of the substituent at the 4-position of the benzoyl group plays a pivotal role. While the propoxy group is a key feature of the subject compound, studies on analogues show that varying this substituent has a profound impact on activity. For example, in the 6-aryl-2-benzoyl-pyridine series, a compound designated 4v , which features a 3-hydroxy-4,5-dimethoxyphenyl group at the 6-position of the pyridine and a 3,4,5-trimethoxybenzoyl moiety, was identified as exceptionally potent. This compound exhibited an average IC₅₀ value of approximately 1.8 nM against a panel of cancer cell lines, indicating that methoxy (B1213986) groups on the benzoyl ring are highly favorable for activity. nih.govacs.org

The antiproliferative activities of representative 6-aryl-2-benzoyl-pyridine analogues against various cancer cell lines are summarized below. This data illustrates how modifications to the core structure correlate with biological activity.

| Compound ID | 6-Position Pyridine Substituent | Benzoyl Moiety Substituent | Average IC₅₀ (nM) |

| 4v | 3-hydroxy-4,5-dimethoxyphenyl | 3,4,5-trimethoxy | ~1.8 |

| ABI-274 | (Structure not specified) | (Structure not specified) | Potent |

This table is illustrative, based on data for potent analogues described in research. Specific IC₅₀ values for a wider range of analogues would be needed for a complete correlative analysis. nih.gov

Furthermore, research into other pyridine derivatives shows that the position and nature of substituents are critical. For example, the antiproliferative activity of some pyridine derivatives is strongly related to the number and position of methoxy (OMe) groups; increasing the number of these substituents often leads to a lower IC₅₀ value and thus higher potency. mdpi.com Conversely, the introduction of halogen atoms or other bulky groups can sometimes decrease activity. mdpi.com

Identification of Key Structural Determinants for Potency and Selectivity

The potency and selectivity of 2-benzoylpyridine analogues are dictated by specific structural features that govern their interaction with biological targets. For the highly potent 6-aryl-2-benzoyl-pyridine series, the target has been identified as tubulin, with the compounds binding at the colchicine (B1669291) site. nih.govacs.org

Key structural determinants include:

The 2-Benzoylpyridine Scaffold: This core structure serves as the fundamental framework for orienting the key interacting moieties within the binding pocket of the target protein.

Substituents on the Benzoyl Ring: The pattern of substitution on the benzoyl ring is crucial. As seen in the highly potent compound 4v , a 3,4,5-trimethoxy substitution pattern is highly effective for tubulin inhibition. nih.gov These methoxy groups are likely involved in forming critical hydrogen bonds or other electrostatic interactions with amino acid residues in the colchicine binding site of tubulin. This suggests that the 4-propoxy group in this compound would also play a significant role in target binding, likely through hydrophobic and polar interactions.

The 6-Aryl Moiety on the Pyridine Ring: The presence and nature of an aryl group at the 6-position of the pyridine ring are critical for high potency. The 3-hydroxy-4,5-dimethoxyphenyl group in compound 4v is essential for its potent activity. nih.gov Crystal structures of compound 4v in complex with tubulin confirm its direct binding at the colchicine site, validating the importance of this structural arrangement for target engagement. nih.govacs.org

Selectivity is also governed by these structural elements. For instance, in a study of pyridine derivatives targeting mutant isocitrate dehydrogenase 2 (IDH2), exquisite selectivity against the mutant enzyme over the wild-type was achieved through specific substitutions on a trisubstituted pyridine core. nih.gov This highlights that fine-tuning the substituents on the pyridine and associated phenyl rings is a key strategy for achieving target selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. This approach quantifies the SAR by relating variations in biological activity to changes in physicochemical properties, or "descriptors," of the molecules.

While specific QSAR models for this compound and its immediate analogues were not identified in the provided search results, the principles of QSAR have been successfully applied to other classes of pyridine derivatives to guide drug design. nih.govfrontiersin.org

A typical 2D-QSAR study involves the following steps:

Data Set Preparation: A series of structurally related compounds with measured biological activity (e.g., IC₅₀ or EC₅₀ values) is compiled.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can include constitutional, topological, electrostatic, and quantum-chemical parameters that describe properties like molar refractivity, molecular weight, surface tension, and partition coefficient (log P). nih.gov

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that links the most relevant descriptors to the biological activity. nih.govnih.gov

Model Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external test sets of compounds not used in model generation. ajchem-a.com

For example, a QSAR study on a series of 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids identified key descriptors like "maximum e-e repulsion for a C-O bond" as being significantly correlated with their vasodilation activity. nih.gov Such a model allows for the prediction of the biological activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. ajchem-a.commdpi.com A similar QSAR approach for 2-benzoylpyridine derivatives could identify the optimal electronic and steric properties for the alkoxy group at the 4-position of the benzoyl ring to maximize potency.

Design Principles for Optimized Pyridine-Based Scaffolds

Based on the SAR and structural biology findings from related 2-benzoylpyridine analogues, several key design principles can be formulated for developing optimized pyridine-based scaffolds with enhanced biological activity.

Scaffold Hopping and Core Modification: While the 2-benzoylpyridine core is effective, exploring bioisosteric replacements or alternative heterocyclic scaffolds like imidazo[4,5-b]pyridine can lead to improved properties or novel target interactions. acs.org However, maintaining the relative orientation of the key phenyl rings is often critical.

Optimization of the Benzoyl Moiety: The substitution pattern on the benzoyl ring is a primary determinant of potency. For tubulin inhibitors, multiple methoxy groups (e.g., 3,4,5-trimethoxy) are highly favorable. nih.gov For this compound, this suggests that exploring the length and branching of the alkoxy chain (e.g., ethoxy, isopropoxy, butoxy) or replacing it with other hydrogen bond acceptors could be a fruitful optimization strategy.

Exploitation of the Pyridine 6-Position: The introduction of substituted aryl groups at the 6-position of the pyridine ring has proven to be a highly successful strategy for achieving nanomolar potency in tubulin inhibitors. nih.govacs.org This position appears to be a key vector for establishing additional favorable interactions within the target's binding site. Designing libraries of compounds with diverse aryl or heteroaryl substituents at this position is a rational approach to discovering more potent analogues.

Modulating Physicochemical Properties: Properties such as solubility and membrane permeability can be fine-tuned by modifying substituents. The propoxy group, for example, contributes to the lipophilicity of the parent compound. Balancing potency with drug-like properties (e.g., adhering to Lipinski's Rule of Five) is essential for the development of viable therapeutic agents. frontiersin.org Computational tools and QSAR models can guide the selection of substituents to achieve this balance.

In Vitro Biological Activity Profiling and Mechanistic Studies of 2 4 Propoxybenzoyl Pyridine and Its Derivatives

In Vitro Enzyme Inhibition Studies

The in vitro inhibitory potential of various pyridine (B92270) derivatives has been extensively investigated against a wide range of enzymes implicated in different disease pathologies. These studies are crucial for identifying lead compounds and understanding their mechanism of action at a molecular level.

Profiling Against Specific Enzyme Targets

Pyridine-based compounds have demonstrated inhibitory activity against several key enzyme targets.

α-Amylase and α-Glucosidase: These enzymes are critical targets for managing type II diabetes as they are involved in carbohydrate digestion and glucose absorption. nih.govresearchgate.net Several novel pyridine derivatives have been evaluated for their inhibitory effects. Pyridone derivatives, in particular, have shown potent to moderate inhibition against both enzymes. researchgate.net Similarly, novel 1,2,4-triazole-based derivatives have been designed as dual inhibitors of α-amylase and α-glucosidase. nih.gov Other related heterocyclic structures, such as imidazo[1,2-a]pyridine derivatives and 1,2-benzothiazine-N-arylacetamides, have also been identified as potent α-glucosidase inhibitors. researchgate.netnih.govmdpi.com

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. mdpi.com Consequently, it is a significant target for anticancer drug development. semanticscholar.org Novel pyridine-derived compounds have been designed and synthesized, showing promising activity against the VEGFR-2 enzyme. nih.gov Studies indicate that pyridine derivatives can exhibit potent VEGFR-2 inhibitory properties, with some compounds demonstrating activity in the nanomolar range. nih.gov

Epidermal Growth Factor Receptor (EGFR): The EGFR signaling pathway is often dysregulated in various cancers, making it a prime target for therapeutic intervention. rsc.org A new class of 2-amino-4-(1,2,4-triazol)pyridine derivatives was designed and synthesized as potent EGFR inhibitors, with some compounds showing significant inhibitory activity against mutant forms of the enzyme. nih.gov Additionally, 2,4-disubstituted pyrimidine derivatives have been developed as inhibitors of double mutant EGFR (L858R/T790M). nih.gov

Cyclooxygenase-2 (COX-2): COX-2 is an inducible enzyme that plays a major role in inflammation. semanticscholar.org Selective COX-2 inhibitors are sought after as anti-inflammatory agents with potentially fewer gastrointestinal side effects than traditional NSAIDs. semanticscholar.org Pyridazine derivatives have emerged as a novel prototype for developing selective COX-2 inhibitors, with several synthesized compounds showing a definite preference for COX-2 over COX-1 inhibition. nih.govnih.gov

Kinases (CDK2, IRAK-4): Kinases are a large family of enzymes that regulate numerous cellular processes, and their dysregulation is linked to many diseases, including cancer and inflammation. Pyridine derivatives have been investigated as inhibitors of various kinases. For instance, some derivatives have shown potent inhibitory effects against CDK2/cyclin A2 protein kinase. nih.gov Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) is another important target, particularly for inflammatory diseases. researchgate.netnih.gov Imidazo[1,2-a]pyridine and pyrazole-based scaffolds have been identified as potent IRAK-4 inhibitors. nih.govnih.govrcsb.org

Topoisomerase: Topoisomerases are enzymes that manage the topology of DNA and are validated targets for anticancer drugs. Pyridine derivatives have been evaluated for their topoisomerase inhibitory activity. Phenyl, 2-pyridyl, 2-furyl, and 2-thienyl substituted derivatives have shown strong topoisomerase I inhibitory activity. nih.gov Other studies have focused on dihydroxylated 2,4-diphenyl-6-aryl pyridine derivatives, with some compounds functioning as potent topoisomerase II poisons. nih.gov Acridine–thiosemicarbazone derivatives have also demonstrated interesting inhibition of topoisomerase IIα. mdpi.com

Determination of Inhibition Kinetics and Potency (e.g., IC50, Ki values)

The potency of enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Several pyridine derivatives have demonstrated significant potency against their respective enzyme targets. For example, in studies against α-glucosidase, an imidazo[1,2-a]pyridine derivative (compound 5g) exhibited an IC50 value of 3.7 μM, which was substantially more potent than the standard inhibitor, acarbose (IC50 = 67.4 μM). researchgate.net Another study on 1,2-benzothiazine derivatives identified compounds with IC50 values against α-glucosidase as low as 18.25 μM, again surpassing acarbose (IC50 = 58.8 μM). nih.govmdpi.com

In the realm of cancer-related enzymes, a fluorinated pyrazolo[3,4-d]pyrimidine derivative showed selective and potent inhibition of VEGFR-2 with an IC50 of 0.09 µM, comparable to the reference drug sorafenib. mdpi.com Pyridine derivatives targeting COX-2 have also shown high potency; compound 6b from a series of pyridazine scaffolds exhibited an IC50 value of 0.18 µM against COX-2, which was more potent than the standard drug celecoxib (IC50 = 0.35 µM). nih.gov For CDK2/cyclin A2 inhibition, certain nicotinonitrile and pyrazolo[3,4-b]pyridine derivatives displayed IC50 values of 0.24 µM and 0.65 µM, respectively, with the former being more potent than the reference inhibitor roscovitine (IC50 0.394 μM). nih.gov

| Compound Class | Enzyme Target | Key Compound Example | IC50 Value (µM) | Reference Inhibitor | Reference IC50 (µM) |

|---|---|---|---|---|---|

| Imidazo[1,2-a]pyridines | α-Glucosidase | Compound 5g | 3.7 | Acarbose | 67.4 |

| 1,2-Benzothiazine Derivatives | α-Glucosidase | Compound 12a | 18.25 | Acarbose | 58.8 |

| Pyridone Derivatives | α-Amylase | Compound 13 | 9.20 | Acarbose | 14.87 |

| Pyrazolo[3,4-d]pyrimidines | VEGFR-2 | Compound 12b | 0.09 | Sorafenib | - |

| Nicotinonitriles | CDK2/cyclin A2 | Compound 4 | 0.24 | Roscovitine | 0.394 |

| Pyridazine Derivatives | COX-2 | Compound 6b | 0.18 | Celecoxib | 0.35 |

Mechanistic Elucidation of Enzyme-Inhibitor Interactions

Understanding the mechanism of inhibition is vital for rational drug design. Studies have employed kinetic analyses and molecular docking simulations to elucidate how pyridine derivatives interact with their target enzymes.

For instance, kinetic analysis of 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives revealed a noncompetitive mode of inhibition against α-glucosidase, suggesting that they bind to a site on the enzyme other than the active site. tubitak.gov.tr This is consistent with the large binding cavity of α-glucosidase, which allows for various inhibitor binding modes. tubitak.gov.tr

Molecular docking studies have provided further insights into these interactions. For COX-2 inhibition by pyridazine derivatives, the potency and selectivity of certain compounds were attributed to their ability to enter the side pocket of the COX-2 enzyme and interact with key amino acid residues, such as His90. nih.govnih.gov Similarly, docking studies of potent 1,2-benzothiazine inhibitors of α-glucosidase showed excellent binding interactions with selected residues in the active site, including Asp203, Asp542, Asp327, His600, and Arg526. nih.gov

For topoisomerase II, it was found that certain dihydroxylated 2,4-diphenyl-6-aryl pyridine derivatives function as topoisomerase poisons, similar to the action of etoposide. nih.gov This mechanism involves stabilizing the topoisomerase II–DNA cleavage complex, which leads to toxic DNA strand breaks. mdpi.com

In Vitro Receptor Binding Assays

In addition to enzyme inhibition, pyridine derivatives have been explored for their ability to bind to and modulate the function of various cell surface and intracellular receptors.

Characterization of Ligand-Receptor Interactions (e.g., Sigma-2 receptor, opioid receptors, androgen receptors)

The androgen receptor (AR) is a significant therapeutic target, particularly in the context of prostate cancer. nih.gov The dysfunction of the AR signaling axis is pivotal in the disease's development and progression. researchgate.net Research has focused on developing AR antagonists that can block the action of endogenous ligands. researchgate.net

Synthetic strategies have been employed to modify the steroidal structure of the natural androgen 5α-dihydrotestosterone (DHT) by fusing pyridine scaffolds to its A-ring. researchgate.net This approach aims to create modified derivatives where receptor binding is significantly altered, leading to antagonistic activity. researchgate.net Studies have shown that introducing different N-containing heterocycles, like pyridine, to the A-ring of DHT can result in compounds that reduce the transcriptional activity of AR. researchgate.net

Other research has identified non-competitive inhibitors of AR activity through cell-based assays. nih.gov These compounds function through unique mechanisms distinct from traditional competitive antagonists. For example, harmol hydrochloride, a natural product, was found to block DNA occupancy by the AR, while pyrvinium pamoate was shown to prevent the subsequent recruitment of RNA polymerase II to initiate transcription of AR-regulated genes. nih.gov

Determination of Binding Affinity (e.g., Kd, IC50)

The binding affinity of ligands to their receptors is a key determinant of their biological activity. This is often measured by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in competitive binding assays.

In the development of novel AR antagonists, a pyridine-fused derivative of DHT, specifically an A-ring-fused 6'-methoxyquinoline, was shown to be a low-micromolar AR antagonist with an IC50 value of 10.5 µM. researchgate.net In a different approach screening for compounds that block the binding of coactivators to the AR surface, several nonsteroidal anti-inflammatory drugs and the thyroid hormone 3,3',5-triiodothyroacetic acid were identified. These compounds blocked coactivator binding with IC50 values of approximately 50 µM. pdbj.org

| Compound Class | Receptor Target | Key Compound Example | Activity Type | IC50 Value (µM) |

|---|---|---|---|---|

| Pyridine-fused DHT Derivative | Androgen Receptor (AR) | A-ring-fused 6'-methoxyquinoline | Antagonist | 10.5 |

| Nonsteroidal Anti-inflammatory Drugs | Androgen Receptor (AR) | - | Coactivator Binding Inhibition | ~50 |

Radioligand Binding and Competition Studies

Radioligand binding assays are fundamental in pharmacology for characterizing receptor-ligand interactions. nih.gov These studies utilize a radiolabeled ligand to quantify the binding of a compound to a specific receptor or transporter. In competition binding assays, the affinity of an unlabeled compound, such as 2-(4-Propoxybenzoyl)pyridine or its derivatives, is determined by its ability to displace the radiolabeled ligand from its target. nih.gov This provides crucial information on the compound's binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

While specific radioligand binding data for this compound is not extensively detailed in the provided search results, the principles of these studies are well-established for various G protein-coupled receptors (GPCRs) and other targets. nih.govnih.gov For instance, in studies of the histamine H1 receptor, radiolabeled probes are used to determine the binding kinetics and affinities of unlabeled antagonists. nih.gov Such assays would be critical in identifying the specific molecular targets of this compound and its derivatives, thereby elucidating their mechanism of action. The choice of radioligand is crucial, as its binding kinetics can influence the derived parameters for the test compound. nih.gov

In Vitro Cellular Activity Assessment

Pyridine and its derivatives are recognized for their wide range of biological activities, including significant antiproliferative effects against various cancer cell lines. nih.govijnrd.org The core structure of pyridine is a key component in numerous FDA-approved drugs and serves as a scaffold for designing new biologically active molecules. nih.gov

Derivatives of this compound and related pyridine compounds have been evaluated for their cytotoxic effects on several human cancer cell lines. Studies have shown that the antiproliferative activity of pyridine derivatives can be potent, with some compounds exhibiting low micromolar IC50 values. nih.gov For example, various pyridine derivatives have demonstrated inhibitory effects against breast cancer (MCF-7), lung cancer (A549), colon cancer (HCT-116), and prostate cancer (PC-3) cell lines. nih.govnih.govmdpi.com

The specific substitution patterns on the pyridine ring and associated phenyl rings play a critical role in determining the cytotoxic potency. nih.govresearchgate.net For instance, the presence and position of hydroxyl (-OH) and methoxy (B1213986) (-OMe) groups can enhance antiproliferative activity, while bulky groups or halogens may decrease it. nih.govresearchgate.net

Below is a representative table summarizing the antiproliferative activities of various pyridine derivatives against the specified cancer cell lines, based on findings from multiple studies.

| Cell Line | Cancer Type | Compound Class | IC50 / Activity |

| MCF-7 | Breast Cancer | Pyrano[3,2-c]pyridine derivatives | IC50 values ranging from 60±4.0 to 180±6.0 μM nih.gov |

| 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines | Low micromolar GI50 values for the most potent compounds nih.gov | ||

| A549 | Lung Cancer | Pyridine-based carboxymethyl cellulose conjugates | Compound 7c showed an IC50 of 11.4 µg/ml nih.gov |

| Unsymmetrical bisacridines (related planar systems) | IC90 values for C-2028 and C-2041 did not exceed 0.085 µM mdpi.com | ||

| Huh-7 | Liver Cancer | Pd(II)-phosphorus Schiff base complexes | Showed cytotoxic activity, but IC50 values above 100 µM indicated poor cytotoxicity researchgate.net |

| HCT-116 | Colon Cancer | Pyridine-based carboxymethyl cellulose conjugates | Compound 4b showed an IC50 of 3.7 µg/ml nih.gov |

| Dihydroxylated 2,4-diphenyl-6-aryl pyridine derivatives | Exhibited significant antiproliferative activity nih.gov | ||

| PC-3 | Prostate Cancer | Pyridine-based carboxymethyl cellulose conjugates | Compound 4b showed an IC50 of 32.81 µg/ml nih.gov |

This table is for illustrative purposes and synthesizes data from studies on various pyridine derivatives, not specifically this compound, to demonstrate the potential range of activity for this class of compounds.

The antiproliferative activity of pyridine derivatives is underpinned by their ability to modulate various cellular mechanisms, leading to growth inhibition and cell death. These compounds often exert their effects in a dose- and time-dependent manner. nih.gov

One of the key mechanisms identified for some pyridine derivatives is the induction of apoptosis, or programmed cell death. For example, certain pyrano[3,2-c]pyridine derivatives have been shown to induce apoptosis in MCF-7 breast cancer cells. nih.gov This is often characterized by an increase in the sub-G1 cell population during cell cycle analysis, which is indicative of apoptotic cells. nih.gov Further evidence of apoptosis induction includes the externalization of phosphatidylserine on the cell membrane. nih.gov

Cell cycle arrest is another mechanism through which these compounds can inhibit cancer cell proliferation. A study on N-methyl substituted pyridine derivatives found a dose-dependent accumulation of cells in the G2/M phase of the cell cycle in several cancer cell lines, suggesting a phase-specific mechanism of action. researchgate.net

Furthermore, some dihydroxylated 2,4-diphenyl-6-aryl pyridine derivatives have been identified as potent topoisomerase II inhibitors. nih.gov Topoisomerases are crucial enzymes for DNA replication and transcription, and their inhibition can lead to DNA damage and ultimately cell death. For some of these compounds, a positive correlation between topoisomerase II inhibition and cytotoxicity was observed. nih.gov

Other In Vitro Biological Assessments (e.g., antimicrobial activity, antioxidant activity)

Beyond their anticancer potential, pyridine derivatives have been investigated for a range of other biological activities, including antimicrobial and antioxidant effects. nih.govnih.gov

Antimicrobial Activity: The pyridine nucleus is a common feature in compounds exhibiting antimicrobial properties. nih.govnih.gov Various derivatives have been screened against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. ekb.egresearchgate.net For example, certain nicotinic acid benzylidene hydrazide derivatives were found to be active against S. aureus, B. subtilis, E. coli, C. albicans, and A. niger. nih.gov The antimicrobial efficacy is often influenced by the nature and position of substituents on the pyridine ring. nih.gov

Antioxidant Activity: Several pyridine derivatives have also demonstrated free radical scavenging capabilities. ekb.eg The antioxidant potential is often evaluated using assays such as the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. researchgate.net In one study, newly synthesized indeno[1,2-b]pyridine derivatives were found to be potent antioxidant agents when compared to the standard, ascorbic acid. ekb.eg The presence of hydroxyl groups on the phenyl rings attached to the pyridine core can contribute significantly to the antioxidant properties of these molecules.

Conclusion and Future Perspectives in the Academic Research of 2 4 Propoxybenzoyl Pyridine

Summary of Key Academic Findings

A direct search for academic findings specifically on 2-(4-Propoxybenzoyl)pyridine yields no significant results. Research in this area is still in its infancy, with the compound primarily appearing in chemical supplier catalogs rather than in published research articles. Therefore, there are no key academic findings to summarize for this specific compound at this time.

Identification of Research Gaps and Challenges

The primary research gap is the complete lack of foundational studies on this compound. The fundamental challenges include:

Lack of Characterization: There is no publicly available data on its detailed spectroscopic, crystallographic, and physicochemical properties.

Unexplored Biological Activity: The potential of this compound as a therapeutic agent or a biological tool is entirely unknown. No screening studies or mechanism of action investigations have been published.

Synthetic Anonymity: While general methods for the synthesis of benzoylpyridines exist, specific, optimized, and scalable synthetic routes to this compound have not been reported in the academic literature.

Directions for Advanced Synthetic Methodologies and Chemical Transformations

Future research could focus on establishing efficient and versatile synthetic pathways to this compound and its derivatives. Potential avenues for exploration include:

Modern Coupling Reactions: Investigating transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, could provide efficient access to a library of analogues with diverse substitution patterns on both the pyridine (B92270) and benzoyl rings.

C-H Activation: Direct C-H functionalization of simpler pyridine and propoxybenzene (B152792) precursors represents a more atom-economical and environmentally benign synthetic strategy that could be explored.

Photoredox Catalysis: The use of visible-light-mediated reactions could offer novel and mild conditions for the synthesis and subsequent transformation of the target compound.

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Approach | Potential Advantages | Key Considerations |

| Grignard Reaction | Well-established, commercially available starting materials. | Stoichiometric use of organometallic reagents, potential for side reactions. |

| Friedel-Crafts Acylation | Direct acylation of propoxybenzene with a pyridine-2-carbonyl derivative. | Catalyst choice, regioselectivity, and potential for harsh reaction conditions. |

| Palladium-Catalyzed Carbonylative Coupling | Coupling of a 2-halopyridine with a propoxybenzene derivative under a carbon monoxide atmosphere. | Catalyst and ligand optimization, handling of gaseous reagents. |

Opportunities in In Vitro Target Identification and Mechanistic Biology

Given the prevalence of the pyridine scaffold in bioactive molecules, this compound represents a blank slate for biological investigation. A logical first step would be its inclusion in high-throughput screening campaigns against a wide array of biological targets.

Opportunities exist for:

Phenotypic Screening: Assessing the compound's effect on various cell lines (e.g., cancer, neuronal, microbial) to identify any potential therapeutic areas.

Target-Based Screening: Evaluating its binding affinity against known enzyme families frequently targeted by pyridine-containing drugs, such as kinases, G-protein coupled receptors (GPCRs), and ion channels. Should any activity be identified, subsequent studies would be required to elucidate the mechanism of action.

Prospects for the Development of Novel Pyridine-Based Chemical Probes

Should this compound demonstrate a specific and potent biological activity, it could serve as a scaffold for the development of chemical probes. These tools are invaluable for studying biological systems. Future prospects in this area would involve:

Affinity-Based Probes: Modification of the parent compound with reporter tags (e.g., biotin, fluorescent dyes) or photo-affinity labels to facilitate the identification of its biological targets.

Imaging Agents: Incorporation of fluorophores could allow for the visualization of the compound's subcellular localization and interaction with its target in living cells.

常见问题

Basic: What are the standard synthesis protocols for 2-(4-Propoxybenzoyl)pyridine, and how can reaction conditions be optimized for higher yields?

Answer:

A common approach involves coupling a propoxy-substituted benzoyl chloride with a pyridine derivative under basic conditions. For example, sodium hydroxide in dichloromethane (DCM) can facilitate nucleophilic substitution or condensation reactions . Optimization may include:

- Catalyst screening : Transition metals (e.g., palladium) or Lewis acids (e.g., AlCl₃) can improve reaction efficiency.

- Solvent selection : Polar aprotic solvents like DMF or acetonitrile may enhance reactivity compared to DCM.

- Temperature control : Gradual heating (e.g., 60–80°C) can mitigate side reactions like hydrolysis.

Yield discrepancies often arise from competing pathways; rigorous purification (e.g., column chromatography or recrystallization) is critical for isolating high-purity product (>95%) .

Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?

Answer:

Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL is essential for confirming bond geometries and substituent orientations. Key steps include:

- Data collection : High-resolution (<1.0 Å) datasets reduce refinement errors.

- Twinned crystal analysis : Use SHELXE to handle twinning in cases of poor diffraction quality .

- Hydrogen bonding networks : Identify intermolecular interactions (e.g., C–H···O) that influence packing, as seen in co-crystal studies of pyridine derivatives .

Contradictions in reported structures (e.g., rotational isomerism) can be resolved via comparative density functional theory (DFT) calculations.

Basic: What analytical techniques are recommended for characterizing this compound and its intermediates?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., propoxy group position) and purity.

- HPLC-MS : Quantify impurities and validate molecular weight (e.g., ESI+ mode for [M+H]+ ions).

- FT-IR : Monitor carbonyl (C=O) stretching (~1680 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

- Melting point analysis : Compare experimental values with literature to detect polymorphic forms .

Advanced: How can researchers address discrepancies in reported biological activity data for this compound analogs?

Answer:

Contradictions often stem from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times) using guidelines from developmental toxicity studies .

- Solubility effects : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure compound dissolution in bioassays.

- Metabolic stability : Conduct liver microsome studies to identify active metabolites that may confound results .

Cross-validation with in silico docking (e.g., AutoDock Vina) can clarify structure-activity relationships (SAR) .

Advanced: What strategies are effective for designing this compound derivatives with enhanced enzymatic inhibition?

Answer:

- Bioisosteric replacement : Substitute the propoxy group with trifluoromethoxy (CF₃O) or cyclopropylmethoxy to modulate lipophilicity and binding affinity .

- Positional isomerism : Test 3- or 4-pyridyl variants to optimize steric interactions with enzyme active sites .

- Pharmacophore mapping : Use crystallographic data to identify critical hydrogen-bonding motifs (e.g., pyridine N···enzyme residue interactions) .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of pyridine vapors (H335/H319 hazards) .

- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .

- Waste disposal : Segregate halogenated waste (e.g., DCM) from non-halogenated solvents per EPA guidelines .

Advanced: How can green chemistry principles be applied to synthesize this compound sustainably?

Answer:

- Solvent-free reactions : Mechanochemical grinding (e.g., ball milling) reduces DCM usage .

- Catalytic systems : Replace stoichiometric reagents with recyclable catalysts (e.g., Fe₃O₄ nanoparticles).

- Oxygen-mediated reactions : Adopt aerobic conditions, as demonstrated in pyridine functionalization via O₂ bubbling .

- Biobased precursors : Source benzoyl derivatives from lignin depolymerization to lower environmental impact.

Advanced: How do computational methods aid in predicting the physicochemical properties of this compound?

Answer:

- LogP calculation : Use software like MarvinSuite or ACD/Labs to estimate partition coefficients for solubility profiling.

- pKa prediction : Determine basicity of the pyridine nitrogen (typically ~3–5) to guide salt formation strategies .

- Molecular dynamics (MD) simulations : Model membrane permeability for CNS-targeted derivatives .

- Thermodynamic stability : Assess rotational barriers of the propoxy group using Gaussian09 at the B3LYP/6-31G* level .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。